molecular formula C15H15FN2O2S B6290640 N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 2432855-05-3

N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B6290640
CAS No.: 2432855-05-3
M. Wt: 306.4 g/mol
InChI Key: AXEUZUBDHPYCDR-YVLHZVERSA-N
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Description

N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is a synthetic organic compound characterized by the presence of a fluorine atom, a methyl group, and a sulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-fluoro-2-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-methylbenzaldehyde+4-MethylbenzenesulfonohydrazideN’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide\text{5-Fluoro-2-methylbenzaldehyde} + \text{4-Methylbenzenesulfonohydrazide} \rightarrow \text{N'-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide} 5-Fluoro-2-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent volume, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone moiety to hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazide and sulfonohydrazide functionalities. It may serve as a probe in biochemical assays to investigate enzyme kinetics and mechanisms.

Medicine

Medicinally, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide has potential applications as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonohydrazide moiety can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Fluoro-2-methylbenzylidene)-4-chlorobenzenesulfonohydrazide
  • N’-(5-Fluoro-2-methylbenzylidene)-4-nitrobenzenesulfonohydrazide
  • N’-(5-Fluoro-2-methylbenzylidene)-4-methoxybenzenesulfonohydrazide

Uniqueness

Compared to similar compounds, N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both a fluorine atom and a methyl group on the benzylidene moiety. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

By understanding the synthesis, reactions, applications, and mechanisms of N’-(5-Fluoro-2-methylbenzylidene)-4-methylbenzenesulfonohydrazide, researchers can further explore its potential in scientific and industrial fields.

Properties

IUPAC Name

N-[(Z)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEUZUBDHPYCDR-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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